molecular formula C20H20N2O4 B14933540 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B14933540
M. Wt: 352.4 g/mol
InChI Key: JBPMADLAQOLNHW-UHFFFAOYSA-N
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Description

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the methoxy group and the propanoyl side chain.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl side chain can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol.

Mechanism of Action

The mechanism of action of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-methoxyindole-3-acetic acid: A derivative with similar structural features but different biological activities.

    Indole-3-carbinol: Known for its anticancer properties and presence in cruciferous vegetables.

Uniqueness

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-(5-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C20H20N2O4/c1-26-17-6-7-18-16(12-17)8-10-22(18)11-9-19(23)21-13-14-2-4-15(5-3-14)20(24)25/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H,24,25)

InChI Key

JBPMADLAQOLNHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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